

# Brilliant Orange: Application Notes for High-Fidelity Lysosomal Imaging

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## Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

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### Introduction

Brilliant Orange is a novel, highly photostable fluorescent probe designed for the specific and long-term tracking of lysosomes in live cells.<sup>[1][2]</sup> Comprising a fluorophore linked to a weakly basic moiety, Brilliant Orange readily permeates the cell membrane and accumulates in acidic organelles.<sup>[1][3]</sup> Within the low pH environment of the lysosome (typically pH 4.5-5.0), the probe becomes protonated and is effectively trapped, leading to a highly specific and bright orange punctate staining pattern.<sup>[1][3][4]</sup> Its superior photostability and low cytotoxicity make it an ideal tool for a range of applications, from fundamental cell biology to drug development and disease modeling.<sup>[5][6][7]</sup>

### Product Information and Specifications

The chemical and spectral properties of Brilliant Orange are optimized for high performance in fluorescence microscopy.

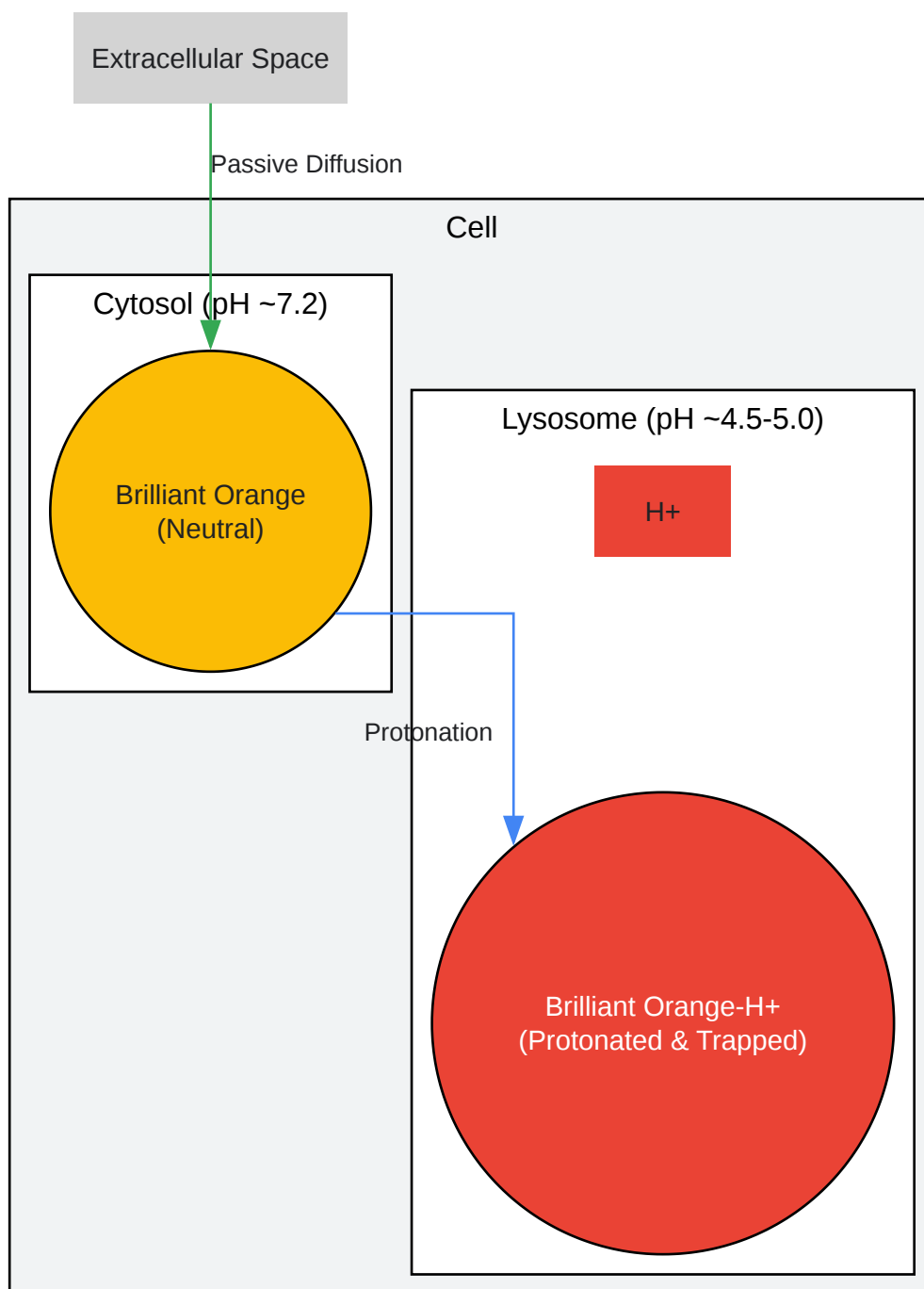
Property	Value
Molecular Formula	C <sub>28</sub> H <sub>31</sub> N <sub>3</sub> O <sub>3</sub>
Molecular Weight	457.57 g/mol
Excitation Maximum (λ <sub>ex</sub> )	555 nm
Emission Maximum (λ <sub>em</sub> )	575 nm
Recommended Laser Line	561 nm
Quantum Yield	> 0.65
Extinction Coefficient	> 95,000 M <sup>-1</sup> cm <sup>-1</sup>
Form	Lyophilized Solid
Solubility	DMSO

## Key Applications

- Live-Cell Imaging of Lysosomes: Track lysosomal morphology, trafficking, and distribution in real-time.[3]
- Autophagy Studies: Visualize the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step in the autophagy flux.[8][9][10][11]
- Drug-Induced Lysosomal Dysfunction: Assess the effects of pharmaceutical compounds on lysosomal membrane permeabilization (LMP) and lysosomal storage.[4][12][13]
- Cell Viability and Cytotoxicity Assays: Monitor lysosomal integrity as an early indicator of cellular stress and apoptosis.
- Co-localization Studies: Suitable for multiplex imaging with other fluorescent probes, such as those for mitochondria (e.g., MitoTracker™ Green) or nuclei (e.g., Hoechst 33342).

## Mechanism of Action Diagram

The selective accumulation of Brilliant Orange is driven by the acidic environment of the lysosome.



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Caption: Mechanism of Brilliant Orange accumulation in lysosomes.

## Experimental Protocols

### Reagent Preparation

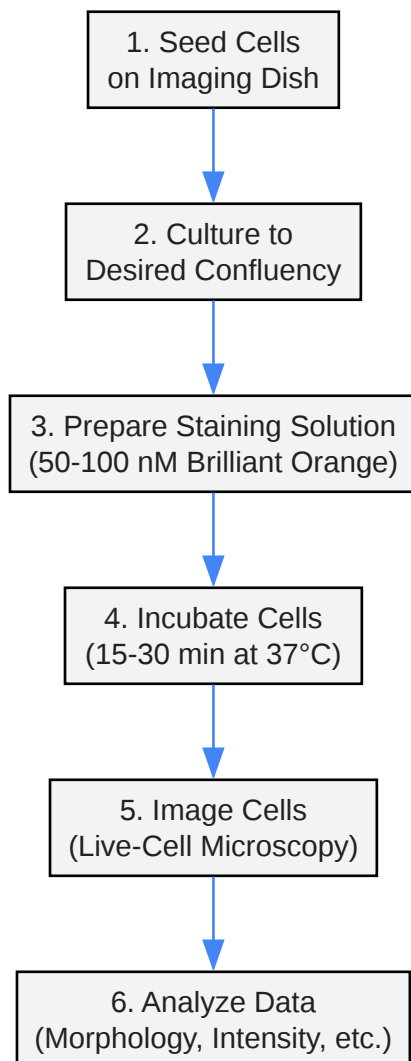
- **1 mM Stock Solution:** To prepare a 1 mM stock solution, dissolve the lyophilized Brilliant Orange solid in high-quality, anhydrous DMSO. For a 50 nmol vial, add 50  $\mu$ L of DMSO.
- **Storage:** Store the stock solution at -20°C, protected from light and moisture.<sup>[14]</sup> When stored correctly, the solution is stable for up to six months. Avoid repeated freeze-thaw cycles.<sup>[14]</sup>

## Staining Protocol for Live Cells

This protocol is optimized for cells grown on glass-bottom dishes or chamber slides for high-resolution imaging.

- **Cell Seeding:** Seed cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).<sup>[2]</sup>
- **Prepare Staining Solution:** On the day of the experiment, prepare a working solution of Brilliant Orange by diluting the 1 mM stock solution in pre-warmed (37°C) complete cell culture medium. The recommended final concentration is 50-100 nM.<sup>[15]</sup> The optimal concentration may vary depending on the cell type and should be determined experimentally.
- **Cell Staining:**
  - Remove the existing culture medium from the cells.
  - Add the Brilliant Orange staining solution to the cells.
  - Incubate the cells for 15-30 minutes at 37°C in a 5% CO<sub>2</sub> environment, protected from light.
- **Wash (Optional):** For most applications, a wash step is not required. However, if high background is observed, you may replace the staining solution with pre-warmed live-cell imaging medium (e.g., phenol red-free medium) before imaging.
- **Imaging:** Place the dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO<sub>2</sub>. Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., TRITC or Texas Red filter set).

## Experimental Workflow Diagram



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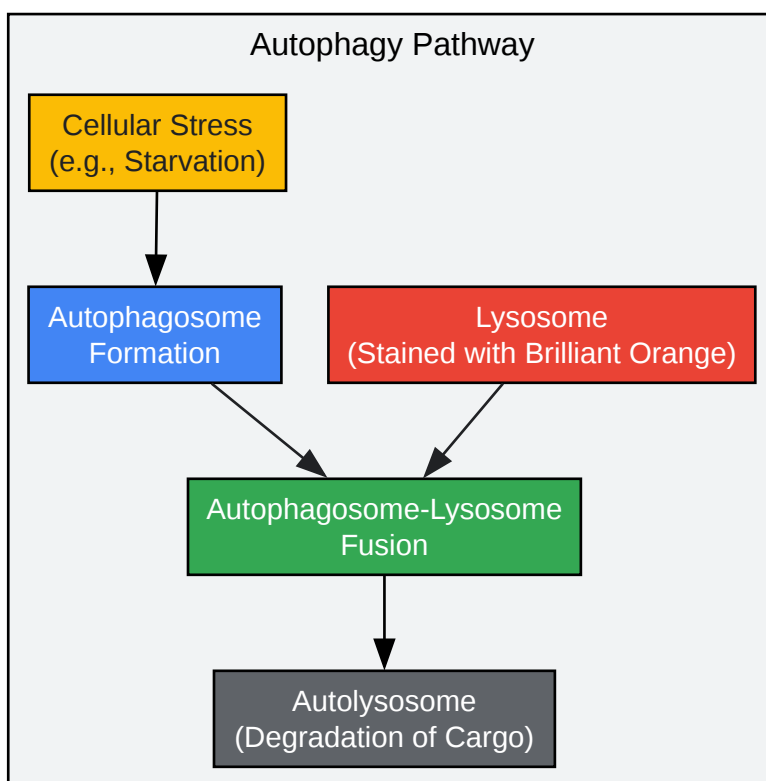
Caption: General experimental workflow for staining live cells.

## Notes on Fixation

Brilliant Orange is primarily designed for live-cell imaging, as its accumulation depends on the lysosomal pH gradient which is often disrupted by fixation.<sup>[12][13]</sup> While some signal may be retained after gentle fixation with 4% paraformaldehyde (PFA) immediately after staining, this is not the recommended application. For fixed-cell analysis, an antibody-based approach using lysosomal markers like LAMP1 is advised.

## Application Example: Visualizing Autophagy

Brilliant Orange can be used to monitor the final stage of autophagy, where autophagosomes fuse with lysosomes.[11][16] In this process, the contents of the autophagosome are delivered to the lysosome for degradation.



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